

# Unveiling the Chemical Biology of AUZ454: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: K03861

Cat. No.: B1684544

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This technical guide provides an in-depth overview of the chemical and biological properties of AUZ454 (also known as **K03861**), a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cell cycle in oncology and other diseases.

## Core Chemical Properties

AUZ454 is a small molecule inhibitor with well-defined chemical characteristics crucial for its biological activity and development as a potential therapeutic agent.

Property	Value
Synonyms	K03861
CAS Number	853299-07-7
Molecular Formula	C <sub>24</sub> H <sub>26</sub> F <sub>3</sub> N <sub>7</sub> O <sub>2</sub>
Molecular Weight	501.5 g/mol
Appearance	A solid
SMILES	<chem>CN1CCN(CC2=C(C(F)(F)F)C=CC(NC(NC3=CC=C(OC4=NC(N)=NC=C4)C=C3)=O)C=C2)CC1</chem>
InChI Key	PWDLXPJQFNVTNL-UHFFFAOYSA-N

## Mechanism of Action and Biological Activity

AUZ454 functions as a type II inhibitor of CDK2, a key regulator of cell cycle progression, particularly at the G1/S transition. Unlike type I inhibitors that compete directly with ATP in the active site of the kinase, type II inhibitors bind to an allosteric site, inducing a conformational change that inactivates the enzyme. Specifically, AUZ454 inhibits CDK2 activity by competing with the binding of its activating cyclin partners, such as Cyclin E and Cyclin A.<sup>[1]</sup> This mode of action leads to cell cycle arrest and inhibition of cell proliferation.

## Binding Affinity and Potency

The inhibitory potential of AUZ454 has been quantified through various biochemical and cell-based assays.

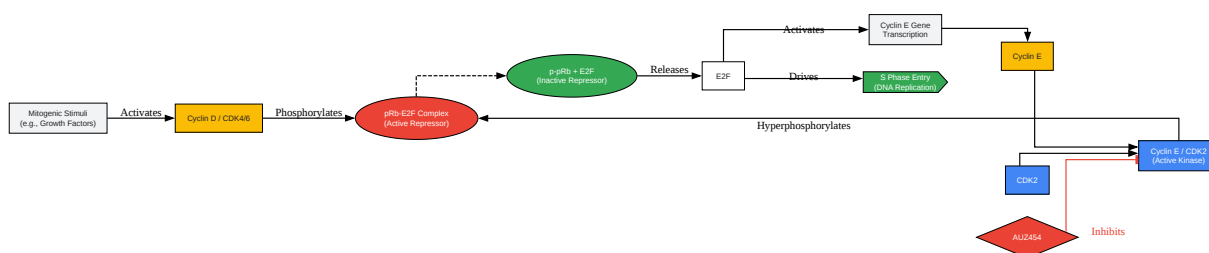
Target	Assay Type	Value (IC <sub>50</sub> /Kd)
CDK2 (Wild-Type)	Kd	8.2 nM, 50 nM[1][2]
CDK2 (C118L mutant)	Kd	18.6 nM[2]
CDK2 (A144C mutant)	Kd	15.4 nM[2]
CDK2 (C118L/A144C mutant)	Kd	9.7 nM[2]
FLT3-ITD Ba/F3 cells	IC <sub>50</sub>	~0.001 µM[3]
Wild-Type Ba/F3 cells	IC <sub>50</sub>	> 0.1 µM[3]
Human Cytomegalovirus (HCMV) in macrophages	IC <sub>50</sub>	1.028 µM[3]

## Cellular Effects

- Cell Proliferation: AUZ454 has demonstrated inhibitory effects on the proliferation of various cancer cell lines, including Caki-1 and ACHN cells, in a CDK2-dependent manner.[1]
- Meiosis: At a concentration of 10 µM, AUZ454 has been shown to inhibit spindle organization and chromosome alignment during meiosis I and prevent egg activation in isolated mouse oocytes.[3]

## Signaling Pathway

AUZ454 targets the CDK2 signaling pathway, a critical cascade regulating the G1/S phase transition of the cell cycle. The diagram below illustrates the canonical pathway and the point of intervention by AUZ454.



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AUZ454 inhibits the active Cyclin E/CDK2 complex, preventing cell cycle progression.

## Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of CDK2 inhibitors like AUZ454.

### Cell Viability Assay (MTT Assay)

This assay assesses the effect of AUZ454 on cell proliferation by measuring the metabolic activity of viable cells.

Workflow for determining the IC<sub>50</sub> of AUZ454 using an MTT assay.

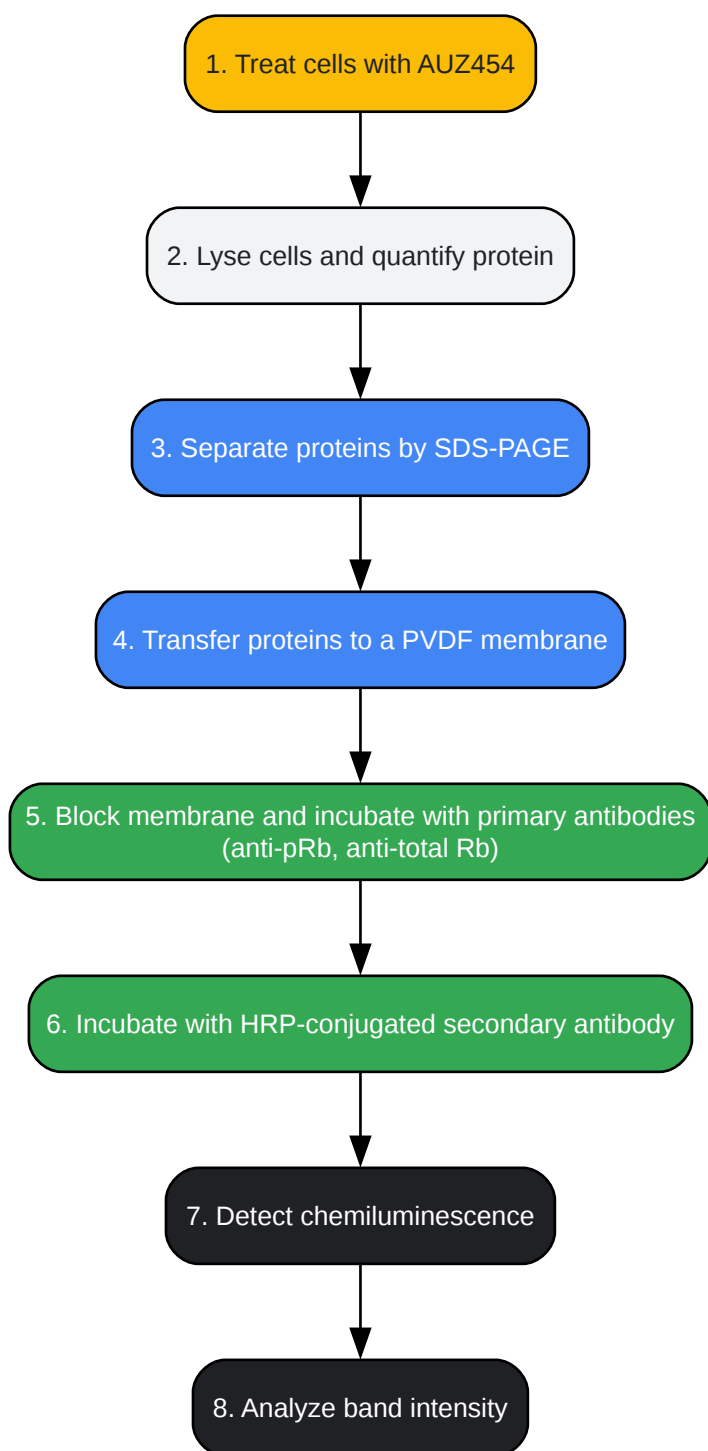
Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- **Compound Treatment:** Prepare serial dilutions of AUZ454 in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Solubilization:** Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

## Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This method is used to confirm the on-target activity of AUZ454 by assessing the phosphorylation status of the direct downstream CDK2 substrate, the Retinoblastoma protein (pRb).



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Workflow for Western Blot analysis of Rb phosphorylation.

Protocol:

- **Cell Treatment:** Culture cells to 70-80% confluency and treat with AUZ454 at its IC<sub>50</sub> concentration for a specified time.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Immunoblotting:**
  - Block the membrane with 5% non-fat milk or BSA.
  - Incubate with primary antibodies specific for phosphorylated Rb (e.g., Ser807/811) and total Rb.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
  - Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[7\]](#)
- **Analysis:** Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

## Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of AUZ454 on cell cycle progression.

Protocol:

- **Cell Treatment:** Treat cells with AUZ454 for a defined period (e.g., 24 hours).
- **Cell Harvesting and Fixation:** Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[\[11\]](#)

- Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[11]
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[11]

## Clinical Development Status

Based on a comprehensive review of publicly available information, there is currently no evidence to suggest that AUZ454 has entered human clinical trials. It is considered a preclinical compound used for research purposes to investigate the roles of CDK2 in various biological processes.

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice. The safety and efficacy of AUZ454 have not been established in humans.

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